2-Bromo-4-fluorocinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

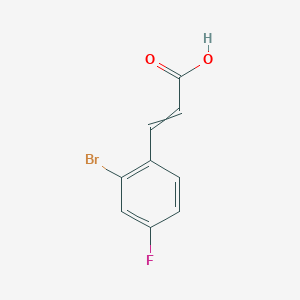

. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety.

Méthodes De Préparation

The synthesis of 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- can be achieved through various synthetic routes. One common method involves the bromination and fluorination of cinnamic acid derivatives. The reaction conditions typically include the use of bromine and fluorine reagents under controlled temperature and pressure . Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4-fluorocinnamic acid serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure enhances its reactivity, making it a useful building block for creating more complex molecules. The compound's unique properties allow for the development of new synthetic routes that can lead to the production of novel compounds with desired biological activities.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in drug development processes. |

| Agrochemical Development | Serves as a precursor for synthesizing herbicides and pesticides. |

| Material Science | Explored for creating functional materials with specific properties. |

Medicinal Chemistry

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and cellular processes. It has been studied for its potential role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may modulate cellular signaling pathways, including the MAPK/ERK pathway, thereby affecting cell proliferation and differentiation.

Case Study: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the compound's significance in drug interactions and therapeutic applications.

Environmental Applications

The biodegradation potential of this compound has been investigated, particularly regarding its breakdown by microbial consortia. Certain bacterial strains have shown the ability to utilize this compound as a carbon source, leading to complete mineralization and release of fluoride.

Table 2: Microbial Degradation Pathways

| Bacterial Strain | Degradation Pathway | End Products |

|---|---|---|

| Arthrobacter sp. G1 | β-Oxidation leading to 4-fluorobenzoic acid | Complete mineralization |

| Ralstonia sp. H1 | Further degradation of 4-fluorobenzoic acid | Release of fluoride |

Research and Development

Ongoing research is exploring the combinatorial biosynthesis of flavonoids using derivatives like this compound as precursors. This approach aims to enhance the production of bioactive compounds through synthetic biology techniques.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparaison Avec Des Composés Similaires

2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- can be compared with other similar compounds such as:

3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: This compound has a similar structure but differs in the ester functional group.

Bromo-4-fluoroacetophenone: Another related compound with a different functional group arrangement.

The uniqueness of 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- lies in its specific combination of bromine and fluorine atoms attached to the phenyl ring, which imparts distinct chemical and biological properties.

Activité Biologique

2-Bromo-4-fluorocinnamic acid (CAS Number: 289038-17-1) is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, including its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₆BrF O₂

- Molecular Weight : 245.05 g/mol

- Melting Point : 237-238 °C

- Boiling Point : 332.8 °C

- Density : 1.685 g/cm³

2. Antimicrobial Activity

Antimicrobial properties of cinnamic acid derivatives have been widely documented. A study highlighted that certain phenolic compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 6.25 µM/mL . Although specific data for this compound is scarce, its structural similarity to these compounds suggests potential antimicrobial efficacy.

3. Cytotoxicity

Cytotoxic effects of cinnamic acid derivatives have been explored in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for therapeutic development. For example, derivatives like sinapic acid showed cytotoxicity against B16 melanoma and DU145 prostate cancer cell lines . The cytotoxic profile of this compound remains to be fully elucidated but is worth investigating given the promising results from related compounds.

Study on Biodegradation

A notable study investigated the complete biodegradation of 4-fluorocinnamic acid by bacterial strains, showcasing the metabolic pathways involved in breaking down fluorinated aromatic compounds. This research could provide insights into the environmental impact and degradation pathways of this compound as well . The study identified specific bacterial strains capable of utilizing fluorinated compounds as carbon sources, which may relate to the biological activity of similar compounds.

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antioxidant | Potential based on structural similarity to effective phenolic acids |

| Antimicrobial | Likely activity against bacteria; further research needed |

| Cytotoxicity | Promising results in related compounds; requires direct testing |

Propriétés

IUPAC Name |

3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.